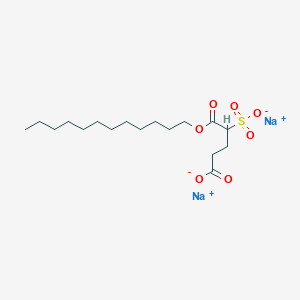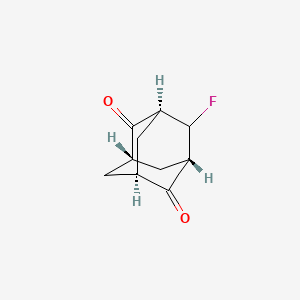
PotassiumSilicofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium silicofluoride, also known as dipotassium hexafluorosilicate, is a chemical compound with the formula K₂SiF₆. It appears as a white crystalline powder and is slightly soluble in water. This compound is commonly used in various industrial applications, including the manufacture of porcelain, preservation of timber, and production of optical glass .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium silicofluoride can be synthesized through the reaction of potassium fluoride with silicon tetrafluoride. The reaction typically occurs in an aqueous medium, where silicon tetrafluoride gas is bubbled through a solution of potassium fluoride, resulting in the precipitation of potassium silicofluoride:
SiF4+2KF→K2SiF6
Industrial Production Methods
In industrial settings, potassium silicofluoride is often produced as a by-product of the phosphate fertilizer industry. The process involves the reaction of fluosilicic acid, a by-product of phosphate rock processing, with potassium chloride:
H2SiF6+2KCl→K2SiF6+2HCl
This method is cost-effective and utilizes readily available raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium silicofluoride undergoes various chemical reactions, including:
Decomposition: When heated, potassium silicofluoride decomposes to form potassium fluoride and silicon tetrafluoride.
Hydrolysis: In the presence of water, it hydrolyzes to form potassium fluoride and silicic acid.
Substitution: It can react with other metal salts to form corresponding metal fluorosilicates.
Common Reagents and Conditions
Decomposition: Heating at high temperatures.
Hydrolysis: Reaction with water or dilute acids.
Substitution: Reaction with metal salts in aqueous solutions.
Major Products Formed
Decomposition: Potassium fluoride (KF) and silicon tetrafluoride (SiF₄).
Hydrolysis: Potassium fluoride (KF) and silicic acid (H₄SiO₄).
Substitution: Metal fluorosilicates, depending on the metal salt used.
Applications De Recherche Scientifique
Potassium silicofluoride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other fluorosilicates and in the preparation of fluorine-containing compounds.
Medicine: Studied for its antimicrobial properties and potential use in dental care products.
Industry: Utilized in the production of optical glass, ceramics, and as a flux in metallurgy.
Mécanisme D'action
The mechanism by which potassium silicofluoride exerts its effects involves the release of fluoride ions. These ions can interact with various biological and chemical systems. In dental applications, fluoride ions help in the remineralization of tooth enamel and the occlusion of dentin tubules, reducing sensitivity. The molecular targets include calcium phosphate in teeth, leading to the formation of fluorapatite, which is more resistant to acid attack .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium fluorosilicate (Na₂SiF₆)
- Ammonium fluorosilicate ((NH₄)₂SiF₆)
- Calcium fluorosilicate (CaSiF₆)
Uniqueness
Potassium silicofluoride is unique due to its specific applications in the preservation of timber and the production of optical glass. Compared to sodium fluorosilicate, it is less soluble in water, making it more suitable for certain industrial applications. Additionally, its use in dental treatments for occluding dentin tubules is a distinct advantage over other fluorosilicates .
Propriétés
Numéro CAS |
18671-90-2 |
|---|---|
Formule moléculaire |
C9H10ClN3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






